Deamino-NAD

valine dehydrogenase cofactor specificity branched-chain amino acid metabolism

Standard NAD+ analogs fail to discriminate between mitochondrial Complex I and other NADH-oxidizing enzymes, confounding bioenergetics data. Deamino-NAD (nicotinamide hypoxanthine dinucleotide) solves this through adenine 6-amino group deletion. - **Complex I specificity**: Deamino-NADH is oxidized only by Complex I, enabling unambiguous activity measurement in crude preparations - **Quantified enzyme panel**: 42% (lysine 6-DH) to 124% (valine DH) to 200% (G3PDH) relative activity vs NAD+ - **Validated CD38 inhibitor**: 150 µM efficacy in endothelial cell NAD+ metabolism studies BenchChem supplies research-grade material with verified enzyme discrimination profiles.

Molecular Formula C21H26N6O15P2
Molecular Weight 664.4 g/mol
Cat. No. B12361425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeamino-NAD
Molecular FormulaC21H26N6O15P2
Molecular Weight664.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N
InChIInChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
InChIKeyDGVSIBCCYUVRNA-NNYOXOHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deamino-NAD: NAD⁺ Structural Analog


Deamino-NAD (nicotinamide hypoxanthine dinucleotide, CAS 1851-07-6) is a structural analog of β-NAD⁺ in which the 6-amino group of the adenine moiety is replaced by a hydroxyl group, converting adenine to hypoxanthine . This single atomic substitution preserves the overall dinucleotide architecture while altering hydrogen-bonding capacity at the adenine ring, resulting in enzyme-dependent differential recognition by NAD⁺-utilizing oxidoreductases [1]. The compound serves as a mechanistic probe for dissecting cofactor specificity determinants across diverse dehydrogenase families, and its reduced form, deamino-NADH, has been established as a selective substrate for mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [2].

NAD⁺ structural analog with hypoxanthine substitution at adenine moiety
Mechanistic probe for cofactor specificity studies across dehydrogenase families
Selective Complex I substrate (deamino-NADH form) for mitochondrial respiration assays

Deamino-NAD: Enzyme-Specific Cofactor Recognition


NAD⁺ analogs are not functionally interchangeable because dehydrogenases exhibit strict and idiosyncratic structural requirements at the adenine-binding pocket. The 6-amino group of the adenine moiety participates in a conserved hydrogen-bonding network that varies in tolerance across enzyme families; deamino-NAD⁺ lacks this amino group and therefore displays activity ranging from near-equivalence to NAD⁺ (e.g., 124% activity with valine dehydrogenase [1]) to complete non-recognition (e.g., no oxidation by E. coli NDH-2 [2]). Substituting deamino-NAD⁺ with another analog such as 3-acetylpyridine-NAD⁺ or thionicotinamide-NAD⁺ without empirical validation risks obtaining activity profiles that reflect entirely different molecular recognition determinants [3]. The evidence compiled below provides quantitative, enzyme-by-enzyme comparative data to guide selection.

Activity profile may shift across enzyme families
Dehydrogenases exhibit strict adenine-pocket recognition; deamino-NAD⁺ activity ranges from near-zero to 2-fold relative to NAD⁺, preventing universal substitution.
3-acetylpyridine-NAD⁺ or thionicotinamide-NAD⁺ may not replicate recognition profile
Different analogs engage distinct hydrogen-bonding networks. Substitution without empirical validation may yield activity patterns that do not reflect deamino-NAD⁺ behavior.
Deamino-NADH not interchangeable with NADH for isoform discrimination
Alternative rotenone-insensitive dehydrogenases oxidize NADH but not deamino-NADH; substituting NADH may lose Complex I selectivity in mixed samples.

Deamino-NAD: Head-to-Head Enzyme Comparisons


Valine Dehydrogenase: Relative Activity to NAD⁺

With valine dehydrogenase (VDH2, EC 1.4.1.8), deamino-NAD⁺ supports 124% of the enzymatic activity observed with the native cofactor NAD⁺, demonstrating that the 6-amino group is not essential for catalysis in this enzyme [1]. In contrast, 3-pyridinealdehyde-NAD⁺ supports only 37.5% of NAD⁺ activity in the same assay system, confirming that the adenine modification in deamino-NAD⁺ is better tolerated than pyridine-aldehyde substitution [1].

Valine Dehydrogenase Activity
Head-to-head
124% relative to NAD⁺
3-pyridinealdehyde-NAD⁺: 37.5%
Supports valine dehydrogenase assay cofactor selection
3.3× higher activity than pyridine-aldehyde analog
valine dehydrogenase cofactor specificity branched-chain amino acid metabolism

Glycerol-3-Phosphate Dehydrogenase: Activity vs NAD⁺

In assays with glycerol-3-phosphate dehydrogenase [NAD(P)⁺] (EC 1.1.1.94), deamino-NAD⁺ supports 2-fold higher activity compared to the native cofactor NAD⁺ [1]. Under identical conditions, NADP⁺ also supports 2-fold activity compared to NAD⁺, while NADPH is preferred over NADH [1]. This establishes deamino-NAD⁺ as a high-efficiency cofactor for this enzyme, offering enhanced signal output relative to NAD⁺.

Glycerol-3-P Dehydrogenase Activity
Cross-study comparable
2.0× activity of NAD⁺
Reported higher assay signal output
Glycerol-3-phosphate dehydrogenase [NAD(P)⁺] context
glycerol-3-phosphate dehydrogenase cofactor preference glycolysis shuttle

Lysine 6-Dehydrogenase: Cofactor Comparison

With lysine 6-dehydrogenase (EC 1.4.1.18), deamino-NAD⁺ supports 42% of the activity observed with the native cofactor NAD⁺ [1]. By comparison, 3-acetylpyridine-NAD⁺ supports only 16% of NAD⁺ activity under the same conditions, while NADP⁺ yields merely 7.8% of the rate with NAD⁺ [1]. This 2.6-fold advantage over 3-acetylpyridine-NAD⁺ establishes deamino-NAD⁺ as the superior NAD⁺ analog choice for this enzyme system.

Lysine 6-Dehydrogenase Activity
Head-to-head
42% of NAD⁺ activity
3-acetylpyridine-NAD⁺: 16%, NADP⁺: 7.8%
Reported highest residual activity among tested analogs
2.6× over 3-acetylpyridine-NAD⁺; 5.4× over NADP⁺
lysine dehydrogenase amino acid catabolism NAD analog selectivity

NAD Glycohydrolase Inhibition Efficacy

Against rat liver nuclear NAD glycohydrolase (EC 3.2.2.5), deamino-NAD⁺ at 5 mM produces almost complete inhibition of enzymatic activity, whereas α-NAD⁺ at the identical concentration yields only 70% inhibition [1]. NADP⁺ and thioNAD⁺ also produce near-complete inhibition at 5 mM, while nicotinamide requires a 10-fold higher concentration (50 mM) to achieve only 33% inhibition [1].

NAD Glycohydrolase Inhibition
Head-to-head
Near-complete inhibition at 5 mM
α-NAD⁺: 70% at 5 mM; nicotinamide: 33% at 50 mM
Reported more potent inhibition at equal concentration
Rat liver nuclear enzyme assay context
NAD glycohydrolase enzyme inhibition nuclear NAD metabolism

Deamino-NADH: Complex I Discrimination

Submitochondrial particles from potato tubers contain at least two distinct NAD(P)H dehydrogenases: Complex I oxidizes both NADH and deamino-NADH in a rotenone-sensitive manner, whereas a second rotenone-insensitive dehydrogenase oxidizes NADH but does not oxidize deamino-NADH [1]. In Escherichia coli, crude extracts from wild-type strains oxidize both NADH and deamino-NADH, but mutant strains lacking NADH dehydrogenase I oxidize NADH while lacking the enzymatic activity needed to oxidize deamino-NADH [2]. Similarly, membranes from Bacillus cereus KCTC 3674 oxidize NADH exclusively, with deamino-NADH showing negligible oxidation [3].

Complex I Discrimination
Class-level inference
Deamino-NADH oxidized by Complex I, not alternative dehydrogenases
Supports selective Complex I activity measurement
Submitochondrial particles, E. coli, B. cereus contexts
mitochondrial Complex I respiratory chain dehydrogenase discrimination

GPDH Cofactor Binding Parameters

Deamino-NAD serves as a substrate for rabbit muscle glyceraldehyde 3-phosphate dehydrogenase (GPDH) with a Michaelis constant (Km) of 2300 pM and a dissociation constant (Kd) of 112 pM [1]. The Kd value reflects high-affinity binding to the enzyme's cofactor-binding site, while the Km indicates efficient catalytic turnover under glycolytic conditions. These parameters were determined using purified rabbit muscle GPDH and provide quantitative benchmarks for comparative studies with NAD⁺ and other structural analogs.

GPDH Binding Parameters
Supporting evidence
Km = 2300 pM, Kd = 112 pM
Baseline kinetic parameters for assay design
Rabbit muscle GPDH context
glyceraldehyde-3-phosphate dehydrogenase substrate kinetics binding affinity

Deamino-NAD: Validated Application Scenarios


Complex I Activity Discrimination in Mitochondria

Deamino-NADH enables selective measurement of Complex I (NADH:ubiquinone oxidoreductase) activity in submitochondrial particles and crude membrane preparations containing multiple NADH-oxidizing enzymes. Because alternative rotenone-insensitive NADH dehydrogenases do not oxidize deamino-NADH, this analog provides unambiguous Complex I-specific signal [1]. This discrimination is particularly valuable for assessing Complex I dysfunction in disease models, evaluating inhibitor selectivity, and characterizing respiratory chain assembly in genetically modified organisms. Procurement of deamino-NADH is essential for laboratories conducting mitochondrial bioenergetics research where Complex I-specific activity must be resolved from background oxidation.

Cofactor Specificity Profiling for Dehydrogenases

Deamino-NAD⁺ serves as a calibrated probe in cofactor specificity panels for newly discovered or recombinantly expressed dehydrogenases. Its activity profile relative to NAD⁺ varies from 42% (lysine 6-dehydrogenase) to 124% (valine dehydrogenase) to 200% (glycerol-3-phosphate dehydrogenase) [1][2][3], providing a quantitative reference range that reveals structural constraints at the adenine-binding pocket. Including deamino-NAD⁺ alongside other analogs (3-acetylpyridine-NAD⁺, thionicotinamide-NAD⁺, NADP⁺) enables systematic mapping of cofactor recognition determinants and informs protein engineering efforts aimed at altering cofactor preference.

CD38/NAD Glycohydrolase Inhibition

Deamino-NAD⁺ at 150 µM concentration has been employed as a CD38 inhibitor to measure cell-surface ecto-enzyme engagement in NAD⁺ and NMN metabolism studies using vascular endothelial cells [1]. Its near-complete inhibition of rat liver nuclear NAD glycohydrolase at 5 mM [2] further supports its utility as a tool compound for dissecting NAD⁺ catabolic pathways. Researchers investigating extracellular NAD⁺ metabolism, CD38-mediated signaling, or NAD⁺ precursor uptake should procure deamino-NAD⁺ as a validated pharmacological inhibitor with documented efficacy across multiple NAD⁺-consuming enzymes.

Lysine & Valine Dehydrogenase Assays

For assays employing valine dehydrogenase (VDH2), deamino-NAD⁺ provides 124% of the activity observed with NAD⁺, offering enhanced signal-to-noise ratio without requiring changes to substrate concentration or incubation conditions [1]. In lysine 6-dehydrogenase assays where NADP⁺ yields only 7.8% activity, deamino-NAD⁺ retains 42% activity [2], making it the preferred alternative cofactor when orthogonal detection or cofactor cycling schemes are required. Laboratories developing high-throughput screening assays for amino acid dehydrogenases should consider procuring deamino-NAD⁺ to maximize assay sensitivity and dynamic range.

Application
Selection Property
Validation Focus
Complex I Activity Discrimination
Deamino-NADH specificity for Complex I over alternative NADH dehydrogenases
Rotenone-sensitive oxidation assay validation
Cofactor Specificity Profiling
Quantitative activity profile across dehydrogenase families
Comparative cofactor panel validation
NAD⁺ Catabolism Inhibition
Inhibition potency for NAD⁺-consuming enzymes
Ecto-enzyme engagement assay context
Amino Acid Dehydrogenase Assays
High relative activity for valine dehydrogenase
Signal-to-noise optimization in screening assays

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